Physicochemical Properties of 6-tert-Butylpyridin-2-ol
Physicochemical Properties of 6-tert-Butylpyridin-2-ol
An In-Depth Technical Guide for Ligand Design and Catalysis
Executive Summary
6-tert-Butylpyridin-2-ol (CAS 58498-57-0) represents a specialized class of sterically hindered heterocyclic ligands. Unlike the parent 2-pyridone, the introduction of a bulky tert-butyl group at the C6 position fundamentally alters its physicochemical behavior, particularly regarding self-association and coordination geometry. This compound has emerged as a critical "proton shuttle" in concerted metalation-deprotonation (CMD) pathways for Palladium-catalyzed C-H activation, where its ability to tautomerize and prevent catalyst deactivation via steric shielding is paramount.
Molecular Architecture & Tautomeric Dynamics
The core utility of 6-tert-butylpyridin-2-ol lies in its lactam-lactim tautomerism . While 2-pyridones generally favor the lactam (keto) form in the solid state and polar solvents due to dimerization energy (-65 kJ/mol), the 6-tert-butyl group introduces a "steric lock."
The Steric Effect on Dimerization
In unsubstituted 2-pyridone, two molecules form a planar, centrosymmetric dimer via dual N-H···O hydrogen bonds.[1][2] In 6-tert-butylpyridin-2-ol, the bulky alkyl group at C6 clashes with the carbonyl oxygen of the partner molecule in a planar arrangement. This forces the system to adopt alternative supramolecular structures, such as:
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Twisted Dimer: A non-planar interaction to relieve steric strain.
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Helical Catemers: Infinite hydrogen-bonded chains (polymer-like) rather than discrete dimers.
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Monomeric Predominance: In solution, the equilibrium shifts significantly towards the monomeric form compared to the parent pyridone, enhancing its availability to bind metal centers.
Visualization: Tautomeric Equilibrium & Steric Blocking
Figure 1: The steric bulk of the tert-butyl group (yellow note) destabilizes the standard dimer, shifting equilibrium toward the active monomeric species required for metal coordination.
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models suitable for experimental design.
| Property | Value | Technical Context |
| CAS Number | 58498-57-0 | Unique Identifier |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| Melting Point | 141–142 °C | Solid at RT; significantly higher than 2,6-di-tert-butylpyridine (liquid). |
| pKa (Acidic) | ~11.5 (est) | Weaker acid than 2-pyridone (pKa 11.0) due to +I effect of t-Bu group. |
| pKa (Basic) | ~0.8 (est) | Protonation at Oxygen (Lactam) or Nitrogen (Lactim). |
| LogP | 2.15 (calc) | Moderate lipophilicity; soluble in DCM, CHCl₃, Toluene. |
| Solubility | High: DCM, MeOHLow: Water, Hexanes | Recrystallization typically performed from Hexane/EtOAc mixtures. |
| H-Bond Donors | 1 | (N-H in Lactam / O-H in Lactim) |
| H-Bond Acceptors | 1 | (C=O in Lactam / N in Lactim) |
Synthesis & Purification Protocol
Objective: Synthesis of 6-tert-butylpyridin-2-ol from 2-tert-butylpyridine via N-oxide rearrangement (Modified Boekelheide/Katada Rearrangement).
Rationale: Direct oxidation of the pyridine ring is difficult. The N-oxide route activates the C2/C6 position for nucleophilic attack by the anhydride, followed by hydrolysis.
Reagents
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Precursor: 2-tert-Butylpyridine (CAS 5944-41-2)
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Oxidant: m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Acetic Acid
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Rearrangement: Acetic Anhydride (Ac₂O)[3]
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Hydrolysis: 10% NaOH or 2M HCl
Step-by-Step Methodology
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N-Oxidation:
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Dissolve 2-tert-butylpyridine (1.0 eq) in Dichloromethane (DCM).
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Cool to 0°C. Slowly add m-CPBA (1.2 eq) dissolved in DCM.
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Stir at RT for 12 hours. Monitor via TLC (N-oxides are much more polar).
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Workup: Wash with aq. Na₂CO₃ to remove m-chlorobenzoic acid. Dry organic layer (MgSO₄) and concentrate.
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Yield Check: 2-tert-butylpyridine N-oxide (Solid/Oil).
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-
Rearrangement (Acetoxylation):
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Dissolve the N-oxide in excess Acetic Anhydride (solvent & reagent).
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Critical Step: Heat to reflux (140°C) for 4–6 hours. The reaction turns dark.
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Mechanism:[3][4][5][6] The N-oxide oxygen attacks an acetyl group; the acetate anion then attacks the C6 position (favored over C2 due to steric relief and electronics), eliminating acetic acid to form 6-tert-butylpyridin-2-yl acetate .
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Remove excess Ac₂O under reduced pressure.[3]
-
-
Hydrolysis:
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Suspend the crude acetate in 2M HCl (acidic hydrolysis prevents side reactions).
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Reflux for 2 hours.
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Neutralize carefully with NaHCO₃ to pH ~6–7. The product, 6-tert-butylpyridin-2-ol, will precipitate or can be extracted into DCM.
-
-
Purification (Self-Validating):
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Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate. Add Hexanes dropwise until cloudy. Cool to 4°C.
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Target: White to off-white crystals.
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QC: Check MP (Target: 141–142°C).
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Application in Catalysis: The CMD Mechanism
In drug discovery, this compound is invaluable as a ligand for C-H functionalization. It operates via the Concerted Metalation-Deprotonation (CMD) pathway.
Mechanism of Action[5]
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Coordination: The pyridone binds to Pd(II) as an X-type ligand (deprotonated form).
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Proton Shuttle: The basic oxygen of the pyridone ligand abstracts a proton from the substrate (C-H bond) simultaneously as the Palladium forms the C-Pd bond.
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Steric Benefit: The 6-tert-butyl group prevents the formation of inactive "bis-ligand" saturated complexes [Pd(L)₂], keeping the metal center open for the substrate.
Visualization: CMD Pathway
Figure 2: The Concerted Metalation-Deprotonation (CMD) mechanism where 6-tert-butylpyridin-2-ol acts as an intramolecular base.
References
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Sigma-Aldrich. 6-tert-Butylpyridin-2-ol Product Specification. (Accessed 2023).[7][8] Link
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Boekelheide, V., & Linn, W. J. (1954).[5] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[5] (Foundational chemistry for pyridine N-oxide rearrangement).
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Wech, F., et al. (2020).[3] "Synthesis of 6-Adamantyl-2-pyridone and Reversible Hydrogen Activation." Thieme Connect. (Discusses synthesis and dimerization of bulky 6-substituted pyridones). Link
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PubChem. Compound Summary: 6-tert-butylpyridin-2-ol.[9][10] National Library of Medicine. Link
-
Brown, H. C., & Kanner, B. (1953).[11] "2,6-Di-t-butylpyridine - An Unusual Pyridine Base."[11] Journal of the American Chemical Society.[5] (Establishes the steric impact on pKa and coordination).
Sources
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- 2. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. 6-(tert-Butyl)pyridin-2(1H)-one | C9H13NO | CID 13494636 - PubChem [pubchem.ncbi.nlm.nih.gov]
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